5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate de 2,5-dioxopyrrolidin-1-yle

Vue d'ensemble

Description

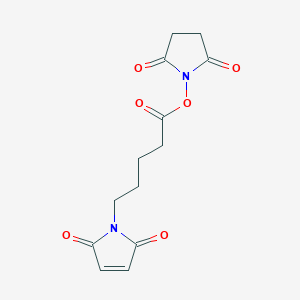

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is a synthetic organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound features two pyrrolidine rings, each containing a dioxo group, connected by a pentanoate linker. Its molecular formula is C13H14N2O6, and it has a molecular weight of 294.26 g/mol .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have suggested that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The structural features of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate may enhance its interaction with biological targets involved in cancer cell proliferation and survival. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways such as the MAPK and PI3K/Akt signaling cascades.

Antimicrobial Properties

Research indicates that similar pyrrolidine derivatives possess antimicrobial activity against various pathogens. This compound could potentially serve as a lead structure for developing new antibiotics or antifungal agents.

Conjugation with Biopolymers

The ability of this compound to conjugate with biopolymers such as polyethylene glycol (PEG) enhances its solubility and bioavailability. This property is particularly useful in:

- Targeted Drug Delivery : By attaching the compound to targeting ligands, it can facilitate the selective delivery of therapeutics to specific tissues or cells.

Nanoparticle Formulations

Incorporating 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate into nanoparticle formulations can improve the pharmacokinetics of drugs by:

- Sustained Release : Ensuring a controlled release profile that prolongs the therapeutic effect while minimizing side effects.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices could lead to materials with:

- Improved Thermal Stability : Beneficial for applications in high-temperature environments.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may be employed in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity Study (2023) | Demonstrated that derivatives of this compound inhibited tumor growth in vitro by inducing apoptosis. |

| Drug Delivery Research (2024) | Showed enhanced solubility and targeted delivery capabilities when conjugated with PEG. |

| Material Science Application (2024) | Developed a new polymer exhibiting superior mechanical properties compared to traditional materials. |

Mécanisme D'action

Target of Action

Mal-C2-NHS ester, also known as 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate, primarily targets proteins, specifically the lysine residues . It is a protein crosslinker, which means it forms covalent bonds between proteins, thereby altering their structure and function .

Mode of Action

The compound interacts with its targets by reacting with the lysine residues of proteins . This reaction results in the modification of these residues, which can lead to changes in the protein’s structure and function .

Result of Action

The result of Mal-C2-NHS ester’s action is the modification of lysine residues in proteins . This can lead to changes in the protein’s structure and function, which can have various molecular and cellular effects depending on the specific protein targeted.

Action Environment

The action of Mal-C2-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the coupling process of the compound with molecules containing primary amines . Furthermore, the compound’s stability may be affected by temperature, as suggested by its storage recommendations .

Analyse Biochimique

Biochemical Properties

The compound 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate plays a significant role in biochemical reactions. It can react with amine-containing molecules due to the presence of the NHS ester . Additionally, the maleimide group in the compound is a thiol-specific covalent linker, which is used to label reduced cysteines in proteins .

Molecular Mechanism

The molecular mechanism of action of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate involves its interaction with biomolecules. It can bind to biomolecules through its NHS ester and maleimide groups, leading to changes in enzyme activity and gene expression . More detailed information about its molecular mechanism is not currently available.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate typically involves the reaction of maleic anhydride with an appropriate amine to form the intermediate maleimide. This intermediate is then reacted with a suitable pentanoate derivative under controlled conditions to yield the final product. The reaction conditions often include:

Temperature: Typically between 50-100°C.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction: Conducting the reaction in a controlled environment to maintain consistent temperature and pressure.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Analyzing the product using techniques like NMR, IR, and mass spectrometry to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dioxo groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-hydroxysuccinimide (NHS) esters: Similar in structure but with different reactivity profiles.

Maleimides: Share the dioxo-pyrrolidine structure but differ in their linker groups.

Succinimides: Have similar dioxo groups but lack the pentanoate linker.

Uniqueness

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is unique due to its dual dioxo-pyrrolidine rings connected by a flexible pentanoate linker. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis, research, and industry.

Activité Biologique

2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

- IUPAC Name: 2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate

- Molecular Formula: C13H14N2O6

- Molecular Weight: 294.3 g/mol

- CAS Number: 103750-03-4

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects. Key areas of investigation include:

Anticonvulsant Activity

Recent studies have highlighted the potential anticonvulsant properties of compounds similar to 2,5-dioxopyrrolidin derivatives. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown broad-spectrum anticonvulsant activity in animal models . This suggests that derivatives of 2,5-dioxopyrrolidin may share similar mechanisms of action.

Cytotoxicity and Antitumor Effects

Research has indicated that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. A study analyzing related compounds found that they can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The specific effects of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate on tumor cells remain to be thoroughly investigated.

Enzyme Inhibition

Compounds in this class have been studied for their ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, some derivatives have shown inhibitory effects on enzymes involved in the biosynthesis of nucleotides and amino acids, which could have implications for their use as therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of various dioxopyrrolidine derivatives for their anticonvulsant properties. The study found that modifications to the pyrrolidine ring significantly affected the activity and selectivity of these compounds against different types of seizures .

| Compound | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| AS-1 | Anticonvulsant | Animal Model | Broad-spectrum efficacy against seizures |

| Dioxo Derivative X | Cytotoxicity | Cancer Cell Lines | Induced apoptosis via caspase activation |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZJAHZPCLFGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153195 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103750-03-4 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103750-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.